BenchChemオンラインストアへようこそ!

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride

topological polar surface area membrane permeability prediction spirocyclic amine building blocks

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride is a spirocyclic oxetane-containing primary amine supplied as the hydrochloride salt (C₉H₁₈ClNO₂, MW 207.70 g/mol, purity ≥95%). It belongs to the oxa-spirocyclic class of F(sp³)-rich scaffolds increasingly deployed in medicinal chemistry to replace flat aromatic rings and improve physicochemical profiles of lead compounds.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 1461704-62-0
Cat. No. B1378707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride
CAS1461704-62-0
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCCOC1CC(C12CCCO2)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-11-8-6-7(10)9(8)4-3-5-12-9;/h7-8H,2-6,10H2,1H3;1H
InChIKeyJNXDENNRAMRJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride (CAS 1461704-62-0): Spirocyclic Oxetane Amine Building Block for Drug Discovery Procurement


3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride is a spirocyclic oxetane-containing primary amine supplied as the hydrochloride salt (C₉H₁₈ClNO₂, MW 207.70 g/mol, purity ≥95%) [1]. It belongs to the oxa-spirocyclic class of F(sp³)-rich scaffolds increasingly deployed in medicinal chemistry to replace flat aromatic rings and improve physicochemical profiles of lead compounds [2]. The molecule integrates a 5-oxaspiro[3.4]octane core—an oxetane ring fused via a spiro junction to a tetrahydrofuran ring—bearing an ethoxy substituent at the 3-position and a primary amine at the 1-position. This combination of structural features distinguishes it from simpler spirocyclic amine building blocks and positions it as a versatile intermediate for CNS-focused and solubility-challenged drug discovery programs .

Why 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride Cannot Be Replaced by Generic Spirocyclic Amine Analogs


Substituting 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride with the unsubstituted 5-oxaspiro[3.4]octan-1-amine (CAS 1824254-30-9) or the all-carbon spiro[3.4]octan-1-amine (CAS 1379148-40-9) introduces consequential changes to three key molecular properties: topological polar surface area (TPSA), rotatable bond count, and hydrogen-bond acceptor capacity [1]. These differences directly impact passive membrane permeability, aqueous solubility, and the range of available derivatization chemistries—all critical factors in fragment-to-lead and parallel synthesis workflows [2]. The ethoxy substituent contributes an additional oxygen atom to the spirocyclic framework; published class-level evidence demonstrates that incorporation of oxygen into spirocycles increases aqueous solubility by up to 40-fold and reduces lipophilicity (ΔlogD₇.₄ ≈ 1) relative to all-carbon counterparts [3]. Generic substitution therefore risks altering the physicochemical profile in ways that cannot be compensated by downstream formulation or prodrug strategies alone.

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride: Quantified Differentiation Evidence Against Closest Analogs


TPSA Comparison: 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine HCl vs. Unsubstituted 5-Oxaspiro[3.4]octan-1-amine vs. All-Carbon Spiro[3.4]octan-1-amine HCl

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 44.5 Ų, which is 9.2 Ų (26.1%) higher than the 35.3 Ų of the unsubstituted 5-oxaspiro[3.4]octan-1-amine (free base, CAS 1824254-30-9) and 18.5 Ų (71.2%) higher than the 26 Ų of the all-carbon spiro[3.4]octan-1-amine hydrochloride (CAS 1378527-98-0) [1][2][3]. The ethoxy oxygen and the oxetane ring oxygen together contribute two additional hydrogen-bond acceptor sites absent in the all-carbon analog, directly increasing TPSA. This magnitude of TPSA difference is sufficient to influence rank-ordering in permeability-based screening cascades, where TPSA values below 60 Ų are generally associated with favorable passive oral absorption but values below 40 Ų correlate with higher blood-brain barrier penetration [4].

topological polar surface area membrane permeability prediction spirocyclic amine building blocks

Rotatable Bond Count: Conformational Flexibility Advantage of the 3-Ethoxy Substituent vs. Rigid Unsubstituted Parent

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride contains 2 rotatable bonds (the ethoxy C–O and the adjacent C–C to the cyclobutane ring), compared with 0 rotatable bonds in the unsubstituted 5-oxaspiro[3.4]octan-1-amine (CAS 1824254-30-9) and 0 in the all-carbon spiro[3.4]octan-1-amine hydrochloride (CAS 1378527-98-0) [1][2][3]. The introduction of two rotatable bonds via the ethoxy group provides a modest but quantifiable increase in conformational degrees of freedom (from 0 to 2), which can enhance induced-fit binding to protein targets while retaining the rigidifying benefit of the spirocyclic core that reduces the entropic penalty of binding compared to fully flexible acyclic amines [4].

conformational flexibility rotatable bonds spirocyclic scaffold rigidification

Aqueous Solubility Enhancement: Class-Level Evidence for Oxygen-Containing Spirocycles vs. All-Carbon Spirocyclic Analogs

A systematic study of >150 oxa-spirocyclic compounds demonstrated that incorporation of an oxygen atom into a spirocyclic scaffold increases kinetic aqueous solubility by up to 40-fold relative to the all-carbon spirocyclic counterpart. In a representative matched-pair comparison at pH 7.4, the oxa-spirocyclic analog achieved 360 μM solubility versus 9 μM for the corresponding all-carbon spirocycle—a 40× improvement [1]. While this study did not specifically measure the target compound (CAS 1461704-62-0), the target belongs to the same oxa-spirocyclic structural class (5-oxaspiro[3.4]octane core with an ether oxygen in the spirocyclic unit). The additional ethoxy oxygen at the 3-position is expected to further enhance this solubility benefit. By contrast, the all-carbon spiro[3.4]octan-1-amine hydrochloride lacks any oxygen atom in the spirocyclic scaffold and is predicted to exhibit substantially lower aqueous solubility [1][2].

aqueous solubility oxa-spirocycle spirocyclic bioisostere lead-likeness

Lipophilicity Modulation: Computed LogP Shift from 3-Ethoxy Substitution vs. Unsubstituted 5-Oxaspiro[3.4]octan-1-amine

The calculated LogP for 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride (free base form) is 1.0935 (computed, LeYan) , compared with the PubChem-computed XLogP3 of 0.1 for the unsubstituted 5-oxaspiro[3.4]octan-1-amine (CAS 1824254-30-9) [1]. This represents a LogP increase of approximately 1.0 unit upon introduction of the ethoxy group—a lipophilicity increment consistent with the addition of a two-carbon alkyl ether substituent. At the class level, the Oxa-Spirocycles study demonstrated that oxa-spirocyclic compounds exhibit a ΔlogD₇.₄ reduction of approximately 1.0 unit compared to all-carbon spirocyclic counterparts [2]. The target compound thus occupies an intermediate LogP space (≈1.1) that balances the solubilizing effect of the oxa-spirocycle core against the moderate lipophilicity contributed by the ethoxy substituent—a profile potentially advantageous for oral absorption where LogD₇.₄ values between 1 and 3 are often considered optimal [3].

lipophilicity LogP LogD spirocyclic amine physicochemical profiling

Hydrogen-Bond Acceptor Count Differential: Impact on Solubility and Target Engagement

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride contains 3 hydrogen-bond acceptor (HBA) sites (oxetane ring oxygen, tetrahydrofuran ring oxygen, and ethoxy oxygen), compared with 2 HBA sites in the unsubstituted 5-oxaspiro[3.4]octan-1-amine and only 1 HBA site in the all-carbon spiro[3.4]octan-1-amine hydrochloride [1][2][3]. Each additional HBA site contributes to aqueous solvation free energy; published structure–property relationship analyses estimate that each additional HBA can increase aqueous solubility by approximately 0.5–1.0 log unit, depending on the molecular context and the absence of intramolecular hydrogen bonding [4]. The 3-HBA profile of the target compound thus provides a stoichiometric advantage in water-mediated interactions that is absent in comparator scaffolds.

hydrogen-bond acceptor HBA count solubility determinant spirocyclic building block

GHS Hazard Profile Differentiation: Absence of Acute Oral Toxicity Classification in Target vs. 5-Oxaspiro[3.4]octan-1-amine HCl

The GHS hazard classification for 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride (CAS 1461704-62-0) includes Skin Irritation Category 2 (H315), Serious Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. Notably, the compound lacks the Acute Oral Toxicity Category 4 (H302: Harmful if swallowed) classification that is present for the structurally related 5-oxaspiro[3.4]octan-1-amine hydrochloride (CAS 2309444-38-8) as notified to the ECHA C&L Inventory [2]. This differential in acute toxicity classification is likely attributable to the ethoxy substitution altering absorption, distribution, or first-pass metabolic susceptibility, though the precise mechanistic basis has not been elucidated. From a laboratory procurement and handling perspective, the absence of H302 simplifies safety protocol requirements for routine weighing and solution preparation.

GHS classification acute oral toxicity laboratory safety procurement hazard assessment

Optimal Procurement and Deployment Scenarios for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Fine-Tuned LogP for Blood-Brain Barrier Penetration

The computed LogP of 1.09 for 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride places it within the optimal lipophilicity window (LogP 1–3) associated with favorable CNS penetration, while providing a 1.0-unit LogP increase over the unsubstituted 5-oxaspiro[3.4]octan-1-amine (XLogP3 = 0.1) [1][2]. This ethoxy-driven LogP modulation allows medicinal chemistry teams to incorporate the spirocyclic oxetane scaffold into CNS-targeted lead series without resorting to additional lipophilic substituents that would increase molecular weight and the risk of metabolic liabilities. The TPSA of 44.5 Ų is consistent with reported CNS drug TPSA thresholds (<60–70 Ų for oral CNS drugs; <90 Ų for passively permeating compounds) [3], making this building block a pre-validated choice for blood-brain barrier penetrant library synthesis.

Aqueous-Compatibility Screening Cascades for Fragment-Based Drug Discovery (FBDD)

The class-level demonstration that oxa-spirocycles achieve up to 40-fold greater aqueous solubility than all-carbon spirocyclic counterparts directly supports deployment of 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride in fragment-based screening cascades where aqueous solubility below 50–100 μM frequently compromises assay fidelity [1]. The target compound's 3 hydrogen-bond acceptor sites and oxa-spirocyclic core provide a solvation advantage over the all-carbon spiro[3.4]octan-1-amine analog (1 HBA, predicted poor solubility) [2]. Procurement of the hydrochloride salt form additionally guarantees water solubility for direct dilution into aqueous assay buffers without the need for DMSO stock solutions at concentrations that may denature target proteins or interfere with biophysical readouts [3].

Diversity-Oriented Parallel Synthesis Utilizing the Primary Amine Handle with Enhanced Conformational Flexibility

The combination of a primary amine functional group (pKa suitable for amide coupling, reductive amination, and urea formation) with 2 rotatable bonds from the ethoxy substituent makes 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride a more versatile diversification point than the fully rigid unsubstituted parent (0 rotatable bonds) [1][2]. In parallel library synthesis, the ethoxy group provides an additional vector for induced-fit interactions with protein targets while the spirocyclic core maintains the conformational restriction that reduces entropic binding penalties [3]. This 'tunable rigidity' profile is absent in both the unsubstituted oxa-spiro analog and the all-carbon spirocyclic comparator, making the target compound the preferred building block for diversity-oriented synthesis programs targeting protein classes with flexible binding pockets.

Bioisostere Replacement Programs for Morpholine or Piperidine Rings in Established Drug Scaffolds

Spirocyclic oxetane-containing amines have been described as three-dimensional bioisosteres of morpholine, offering comparable or improved solubility while enhancing metabolic stability through the electron-withdrawing effect of the ring oxygen [1]. The 5-oxaspiro[3.4]octane core of the target compound provides an F(sp³)-rich replacement for flat or semi-planar heterocycles, consistent with the 'escape from flatland' paradigm in modern drug design [2]. The ethoxy substituent further differentiates the target from simpler spiro-oxetane amines by offering additional conformational and electronic tuning not achievable with the unsubstituted scaffold. Procurement of this specific ethoxy-substituted variant is warranted when structure–activity relationship studies indicate that the target protein's binding pocket tolerates or benefits from the added steric bulk and hydrogen-bond acceptor capacity at the 3-position [3].

Quote Request

Request a Quote for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.